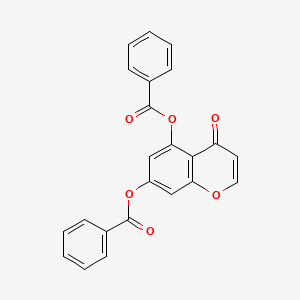
4-Oxo-4H-1-benzopyran-5,7-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-chromene-5,7-diyl dibenzoate is a chemical compound with the molecular formula C23H14O6 and a molecular weight of 386.35 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-chromene-5,7-diyl dibenzoate typically involves the reaction of chromene derivatives with benzoic acid or its derivatives. One common method is the esterification of 4-Oxo-4H-chromene-5,7-diol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide .
Industrial Production Methods
Industrial production of 4-Oxo-4H-chromene-5,7-diyl dibenzoate may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
4-Oxo-4H-chromene-5,7-diyl dibenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Oxo-4H-chromene-5,7-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterase, and can modulate oxidative stress pathways by scavenging free radicals . These interactions contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-2-carbaldehyde: Another chromene derivative with similar structural features but different functional groups.
5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene: A chromene derivative with a different substitution pattern and unique properties.
Uniqueness
4-Oxo-4H-chromene-5,7-diyl dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54107-62-9 |
|---|---|
Molecular Formula |
C23H14O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5-benzoyloxy-4-oxochromen-7-yl) benzoate |
InChI |
InChI=1S/C23H14O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-14H |
InChI Key |
XDPJNVXFHJMBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=O)C=CO3)C(=C2)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



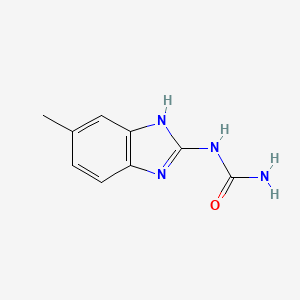
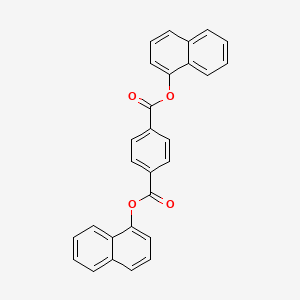
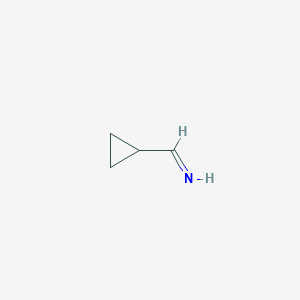
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
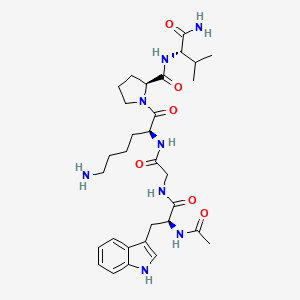

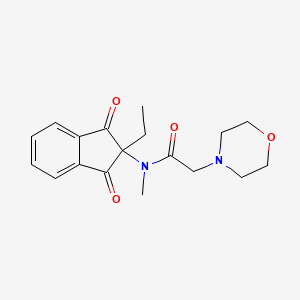
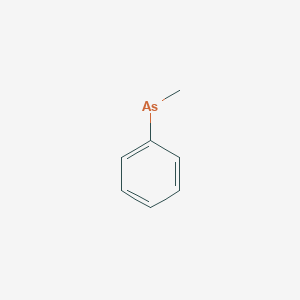
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
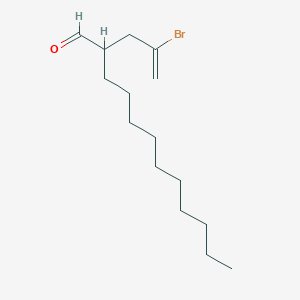
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
